molecular formula C15H11BrN2OS B2748276 (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325986-78-5

(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2748276
CAS No.: 325986-78-5
M. Wt: 347.23
InChI Key: VFCAPYPHIHBVBH-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a benzamide group, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the condensation of the brominated benzo[d]thiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the bromine atom can yield the corresponding de-brominated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: De-brominated derivatives.

    Substitution Products: Various substituted benzamides and thiazoles.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to interact with bacterial enzymes.

    Cancer Research: Investigated for its potential to inhibit certain cancer cell lines by interfering with cellular pathways.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: Used in the synthesis of drug candidates with potential therapeutic effects.

Mechanism of Action

The mechanism of action of (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

  • 4-bromo-N-(benzo[d]thiazol-2(3H)-ylidene)benzamide
  • N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
  • (Z)-4-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Comparison:

  • Structural Differences: The presence of different halogen atoms (bromine vs. chlorine) or additional substituents (methyl group) can significantly alter the compound’s reactivity and biological activity.
  • Unique Properties: (Z)-4-bromo-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which may confer distinct electronic properties and biological activities compared to its analogs.

Properties

IUPAC Name

4-bromo-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCAPYPHIHBVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.